N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide
Description
N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide is a sulfur-containing heterocyclic compound featuring a pyrimidine core substituted with an amino group at position 4, a methyl group at position 2, and a thioformamide-functionalized methyl group at position 3. Its structure (C₈H₁₁N₅S) combines a pyrimidine ring with a thioamide moiety, distinguishing it from conventional formamide derivatives. This compound is structurally analogous to thiamine (vitamin B1) derivatives, as evidenced by its pyrimidinylmethyl-thioformamide backbone . Its synthesis typically involves coupling reactions between pyrimidine precursors and thioformamide intermediates under controlled conditions, though specific protocols remain proprietary in many studies.
Structure
3D Structure
Properties
CAS No. |
31375-20-9 |
|---|---|
Molecular Formula |
C7H10N4S |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]methanethioamide |
InChI |
InChI=1S/C7H10N4S/c1-5-10-3-6(2-9-4-12)7(8)11-5/h3-4H,2H2,1H3,(H,9,12)(H2,8,10,11) |
InChI Key |
FWUKTPVTANTBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC=S |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
- The precursor 2-methyl-4-amino-5-alkoxymethylpyrimidine (e.g., methoxymethylpyrimidine) is synthesized from β-alkoxypropionitriles via condensation with acetamidine.
- Amination is performed by reacting the alkoxymethylpyrimidine with ammonia in the presence of Lewis acid catalysts such as aluminum oxide (Al2O3).
- The reaction is typically carried out in an inert organic solvent (e.g., toluene) or ammonia itself, at elevated temperatures ranging from 180 to 350 °C under autogenous pressure.
Catalytic Amination Process
| Parameter | Typical Value/Range |
|---|---|
| Catalyst | Al2O3 (Lewis acid) |
| Solvent | Toluene or ammonia |
| Temperature | 210–300 °C |
| Ammonia equivalents | 25–250 equivalents per substrate |
| Reaction time | ~4 hours |
| Pressure | Autogenous (sealed autoclave) |
This process converts the alkoxymethyl group directly into the aminomethyl group with high selectivity, avoiding cumbersome reduction or hydrolysis steps common in earlier methods.
Advantages
- Avoids use of toxic intermediates such as β-aminopropionitrile.
- Shorter, more economical route with fewer purification steps.
- High selectivity and yield of the aminomethylpyrimidine intermediate.
Summary Table of Preparation Methods
Research Findings and Notes
- The amination step is critical for obtaining the correct oxidation state and functional group placement on the pyrimidine ring, which directly affects the efficiency of subsequent thioformylation.
- The use of aluminum oxide as a Lewis acid catalyst enhances selectivity and yield, reducing side reactions.
- The final compound exhibits biological activity, particularly antimicrobial properties, attributed to the unique combination of the pyrimidine ring and thioformamide group.
- Analytical methods such as reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phases are effective for purity assessment and preparative isolation.
- The synthetic route avoids hazardous intermediates and uses readily available starting materials, making it practical for laboratory and industrial scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and thioformamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method allows for the separation and purification of the compound, making it suitable for pharmacokinetic studies and impurity isolation in preparative separations .
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 |
| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |
| Particle Size | 3 µm |
| Application | Pharmacokinetics |
Pharmaceutical Research
Potential Therapeutic Applications
Research indicates that derivatives of this compound may exhibit activity as β3 adrenergic receptor agonists, which are relevant in treating conditions like overactive bladder and obesity. These compounds can influence smooth muscle relaxation and metabolic processes .
Biochemical Studies
Role in Vitamin B1 Metabolism
This compound is involved in metabolic pathways related to thiamine (Vitamin B1). It acts as an intermediate in the biosynthesis of thiamine, which is crucial for energy metabolism in cells. The compound's structural similarity to other pyrimidine derivatives allows it to participate in enzymatic reactions essential for thiamine synthesis .
Table 2: Enzymatic Reactions Involving Thiamine Biosynthesis
| Reaction Description | Enzyme Name |
|---|---|
| ATP + Hydroxymethylpyrimidine → ADP + Phosphorylated Product | Hydroxymethylpyrimidine Kinase THI21 |
| Thiamine + H2O → Hydroxymethylpyrimidine + Other Products | Thiamine Biosynthesis Protein THI22 |
Case Studies
Case Study 1: Pharmacokinetics of this compound
In a study focusing on the pharmacokinetics of this compound, researchers utilized HPLC to monitor its absorption and distribution in animal models. The results demonstrated a favorable pharmacokinetic profile, indicating potential for development as a therapeutic agent .
Case Study 2: Inhibition of ATR Kinase
Another study explored the use of this compound derivatives as inhibitors of ATR kinase, a target in cancer therapy. The findings suggested that these compounds could effectively inhibit ATR kinase activity, leading to enhanced efficacy in cancer treatment protocols .
Mechanism of Action
The mechanism of action of N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or proteins, leading to the disruption of biological processes in microorganisms or cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
Thioformamide vs. Formamide Derivatives
- Activation Barriers : Thioformamide systems exhibit higher activation barriers compared to formamide analogues. For instance, the formamide dimer has a lower activation barrier (Δ‡ = 12.3 kcal/mol) than the thioformamide dimer (Δ‡ = 15.1 kcal/mol), indicating slower reaction kinetics for sulfur-containing derivatives .
- Spectroscopic Properties: Thioformamide derivatives like N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide show distinct IR and UV-Vis absorption bands due to S–H and C=S stretching modes, unlike formamides dominated by N–H and C=O vibrations .
Pyrimidine-Based Thiazole/Thiophene Derivatives
- Synthetic Routes: Compounds such as 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide (C₁₆H₁₅N₆OS) are synthesized via cyclization of thiocarbamoyl precursors with halogenated reagents, contrasting with the coupling-based methods used for pyrimidinylmethyl-thioformamides .
Thiamine Derivatives
- Structural Divergence: Unlike thiamine disulfide derivatives (e.g., thiamine tetrahydrofuran disulfide), which feature a dithiolane ring, this compound replaces the disulfide group with a thioformamide linkage, altering redox reactivity and stability .
Table 1: Key Properties of this compound and Analogues
Biological Activity
N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound is synthesized through the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with thioformamide. This reaction typically occurs in solvents like ethanol or methanol and may require catalysts to optimize yields. The compound has a molecular weight of 182.246 g/mol and is characterized by its thioformamide functional group, which contributes to its biological activity .
2. Biological Activities
The compound has been studied for various biological activities, including:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties, particularly against certain viral strains. Its mechanism appears to involve the inhibition of viral replication, although specific pathways remain to be fully elucidated.
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within microbial cells. It may inhibit key enzymes or proteins involved in essential cellular processes, leading to microbial cell death .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thioformamide derivatives, this compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics, indicating its potential as an alternative treatment option.
Case Study 2: Antiviral Potential
Another investigation explored the antiviral effects of this compound against influenza virus strains. Results indicated that treatment with this compound led to a reduction in viral load in infected cell cultures by up to 70%, highlighting its potential role in antiviral therapy.
4. Comparison with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique features of this compound:
| Compound Name | Antimicrobial Activity | Antiviral Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Thioformamide group enhances reactivity |
| 4-Amino-2-methyl-5-pyrimidinemethanol | Moderate | Low | Lacks thioformamide functionality |
| N-(4-Amino-2-methylpyrimidinyl)acetamide | Low | Moderate | Acetamide group limits reactivity |
5. Safety and Toxicity
Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to establish comprehensive safety profiles and potential side effects associated with long-term use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)thioformamide, and how is structural confirmation achieved?
- Methodological Answer : Synthesis typically involves coupling a pyrimidine precursor (e.g., 4-amino-2-methyl-5-pyrimidinemethanol) with a thioformamide group. A multi-step approach includes:
- Step 1 : Activation of the pyrimidine methyl group via bromination or oxidation to generate a reactive intermediate.
- Step 2 : Thioformamide introduction using thiourea derivatives or thioacylating agents (e.g., Lawesson’s reagent) under controlled pH and temperature ( ) .
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR to confirm substituent connectivity (e.g., methyl groups at δ ~2.5 ppm, thioamide protons at δ ~9–10 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation ().
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Techniques :
- Infrared (IR) Spectroscopy : C=S stretching vibrations (~1200–1250 cm) and N–H bending modes (~1600 cm) ().
- Elemental Analysis : Validates stoichiometry (C, H, N, S content) ().
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% threshold for biological studies) .
Advanced Research Questions
Q. How do electronic and steric factors influence the reactivity of the thioformamide group in metal coordination or catalysis?
- Mechanistic Insights :
- The thioformamide sulfur acts as a soft Lewis base, coordinating to transition metals (e.g., Mn, Fe) in monodentate or bridging modes ().
- Spectroscopic Validation :
- IR : Redshift in C=O stretches (e.g., from ~1650 cm to ~1700 cm) upon metal binding.
- X-ray Crystallography : Confirms geometry (e.g., distorted octahedral for Mn complexes).
- Steric Effects : Bulky substituents on the pyrimidine ring reduce coordination efficiency (e.g., 4-methoxyphenyl vs. 4-chlorophenyl in analogous compounds).
Q. What computational methods elucidate the reaction pathways involving this compound’s thioformamide moiety?
- ETS-NOCV Analysis :
- Decomposes reaction forces into electrostatic, Pauli repulsion, and orbital interaction terms ().
- Example: Double-proton transfer in thioformamide dimers shows activation barriers dominated by electrostatic contributions (R1 < R2 < R3).
- DFT Studies : Predict regioselectivity in nucleophilic attacks (e.g., amine addition to thioformamide carbon).
Q. How does this compound contribute to prebiotic chemistry, particularly in heterocycle formation?
- Role in Prebiotic Synthesis :
- Acts as a catalyst or intermediate in forming thiazoles (e.g., via reaction with cyanide trimers) and adenine precursors like 4-aminoimidazole-5-carboxamide (AICA) .
- Experimental Validation : C NMR (δ ~193.6 ppm confirms thioformamide generation in simulated prebiotic conditions) .
Contradictions and Resolutions
- Synthetic Yields : reports yields >80% for some analogs but <60% for nitro-substituted derivatives. This suggests substituent electronic effects (e.g., electron-withdrawing groups lowering yields).
- Prebiotic Relevance : While highlights thioformamide’s role in prebiotic synthesis, no direct data exists for the pyrimidine-linked variant. Extrapolation from simpler analogs is necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
